molecular formula C29H44O4 B13300439 Kadcoccinone D

Kadcoccinone D

Cat. No.: B13300439
M. Wt: 456.7 g/mol
InChI Key: MAULQXDFCRYBPM-KRTIQMILSA-N
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Description

Kadcoccinone D is a lanostane-related triterpenoid isolated from the medicinal plant Kadsura coccinea, a species traditionally used in East Asian medicine for treating inflammation, tumors, and bacterial infections . Structurally, it belongs to a class of nortriterpenoids characterized by a complex carbocyclic framework. While its exact biosynthetic pathway remains under investigation, this compound shares a lanostane backbone with modifications such as epoxide groups and oxygenated rings, which are critical for its bioactivity .

Properties

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

1-[(2S,3R)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone

InChI

InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21-,22+,23-,24-,26-,27+,28-,29-/m1/s1

InChI Key

MAULQXDFCRYBPM-KRTIQMILSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@@H]6[C@H](O6)C(=O)C)C

Canonical SMILES

CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccinone D involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the desired compound

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These processes would need to be optimized to ensure high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) could be employed for quality control .

Chemical Reactions Analysis

Types of Reactions: Kadcoccinone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Kadcoccinone D has several scientific research applications due to its diverse biological activities. It has been studied for its anti-tumor, anti-HIV, and anti-inflammatory properties . In chemistry, this compound serves as a valuable compound for studying the structure-activity relationships of triterpenoids. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action .

Mechanism of Action

The mechanism of action of Kadcoccinone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved in its action.

Comparison with Similar Compounds

This compound vs. Kadcoccinone E

  • Structural Differences: Both compounds feature an epoxide group, but Kadcoccinone E has a 23S,24R configuration, whereas this compound adopts the 23R,24S configuration .
  • Bioactivity: Kadcoccinone E exhibits significantly higher cytotoxicity (e.g., against HL-60 and MCF-7 cell lines) than this compound. This disparity highlights the importance of epoxide stereochemistry in enhancing bioactivity .

This compound vs. Kadcoccinone B

  • Structural Differences: Kadcoccinone B undergoes cleavage and hemiketal formation between C-12 and C-14, a modification absent in this compound .
  • Bioactivity: The structural alterations in Kadcoccinone B reduce its cytotoxic potency compared to Kadcoccinone C, which retains a 6/6/9-fused carbocyclic core .

This compound vs. Kadcoccinone F

  • Bioactivity: Kadcoccinone F demonstrates broad-spectrum anticancer activity (IC₅₀: 1–15.9 µM) against HL-60, A-549, and SW480 cell lines, whereas this compound’s activity is comparatively muted, likely due to differences in oxygenation patterns .

Broader Structural and Functional Comparisons

Fungal-Derived Triterpenoids

  • Aspergilloxide: A sesterterpene epoxide-diol from marine fungi (Aspergillus spp.) with a distinct bicyclic framework. Unlike this compound, it lacks a lanostane backbone but shares epoxide-mediated bioactivity .
  • Precyclocitrinol B: A fungal steroid with a unique [3.3.1] non-canonical ring system. Its anti-inflammatory properties contrast with this compound’s weaker cytotoxic profile .

Plant-Derived Triterpenoids

  • Huangqiyegenin V: A triterpenoid with anti-inflammatory activity via nitric oxide synthase (NOS) inhibition. Unlike this compound, it lacks an epoxide group but shares a lanostane-like core .
  • Kadcotrione A: Found in Kadsura coccinea fruit peels, this compound is enriched in phenolic acids and flavonols, diverging from this compound’s triterpenoid architecture .

Key Research Findings and Structure-Activity Relationships (SAR)

Epoxide Stereochemistry

The 23S,24R configuration in Kadcoccinone E enhances cytotoxicity by optimizing interactions with cellular targets, such as DNA topoisomerases or apoptosis-inducing proteins, compared to the 23R,24S configuration in this compound .

Carbon Skeleton Modifications

  • C-12/C-14 Cleavage: Reduces cytotoxic potency by destabilizing the triterpenoid core, as seen in Kadcoccinone B .
  • Oxabicyclo[4.3.1]decane Core: Present in Kadcoccinone C, this rare motif may enhance stability and target binding compared to this compound’s simpler framework .

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